(2-Nitroethyl)benzene (C₈H₉NO₂): A Comprehensive Technical Guide for Drug Development Professionals
(2-Nitroethyl)benzene (C₈H₉NO₂): A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Overview of the Synthesis, Chemical Properties, Biological Activities, and Analytical Methodologies of a Versatile Pharmaceutical Intermediate.
Introduction
(2-Nitroethyl)benzene, with the chemical formula C₈H₉NO₂, is an aromatic nitro compound that has garnered attention in various scientific fields, including natural product chemistry, synthetic chemistry, and pharmacology.[1][2] Naturally occurring as a floral scent component in the Japanese loquat (Eriobotrya japonica) and as a defense allomone in haplodesmid millipedes, this compound also serves as a valuable synthetic intermediate in the pharmaceutical industry.[2][3][4][5] Its utility as a precursor for a range of biologically active molecules, including substituted indoles and anilines, underscores its importance for researchers, scientists, and professionals in drug development.[6] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis and analytical protocols, and known biological activities of (2-Nitroethyl)benzene, with a focus on its applications in pharmaceutical research and development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of (2-Nitroethyl)benzene is fundamental for its application in synthesis and analysis. The key properties are summarized in the tables below.
Table 1: Physicochemical Properties of (2-Nitroethyl)benzene
| Property | Value | Reference |
| IUPAC Name | (2-Nitroethyl)benzene | [7] |
| Synonyms | 1-Nitro-2-phenylethane, β-Nitrostyrene (dihydro) | [8] |
| CAS Number | 6125-24-2 | [8] |
| Molecular Formula | C₈H₉NO₂ | [8][9] |
| Molecular Weight | 151.16 g/mol | [8][9] |
| Physical Form | Liquid | [7] |
| Storage Temperature | Room Temperature | [7][9] |
| Purity (Typical) | ≥95% | [7] |
Table 2: Spectroscopic Data for (2-Nitroethyl)benzene
| Technique | Parameter | Value (ppm or cm⁻¹) | Assignment | Reference |
| ¹H NMR | Chemical Shift (δ) | ~7.35-7.20 | Multiplet, 5H | Aromatic C-H |
| ~4.63-4.59 | Triplet | -CH₂-NO₂ | ||
| ~3.34-3.30 | Triplet | Phenyl-CH₂- | ||
| ¹³C NMR | Chemical Shift (δ) | ~136.5 | Aromatic C (ipso, C-CH₂) | |
| ~129.0 | Aromatic C-H (ortho) | |||
| ~128.8 | Aromatic C-H (meta) | |||
| ~127.2 | Aromatic C-H (para) | |||
| ~75.9 | -CH₂-NO₂ | |||
| ~33.5 | Phenyl-CH₂- | |||
| IR Spectroscopy | Wavenumber (ν) | ~1550 | Strong | Asymmetric NO₂ stretch |
| ~1380 | Strong | Symmetric NO₂ stretch | ||
| ~3100-3000 | Medium | Aromatic C-H stretch | ||
| ~2980-2850 | Medium | Aliphatic C-H stretch | ||
| Mass Spectrometry | m/z | 151 | [M]⁺ (Molecular Ion) | |
| 105 | [C₈H₉]⁺ | |||
| 104 | [C₈H₈]⁺ | |||
| 77 | [C₆H₅]⁺ |
Synthesis of (2-Nitroethyl)benzene
(2-Nitroethyl)benzene can be synthesized through several established methods, with the nitration of ethylbenzene (B125841) being a primary route.[1][10][11]
Experimental Protocol: Nitration of Ethylbenzene
This protocol outlines a general laboratory procedure for the synthesis of (2-Nitroethyl)benzene via the nitration of ethylbenzene.[11][12]
Materials:
-
Ethylbenzene
-
Concentrated Nitric Acid (HNO₃, 69-71%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ice
-
Separatory Funnel
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly and cautiously add a specific molar equivalent of concentrated sulfuric acid to concentrated nitric acid with continuous stirring. This exothermic process must be carefully controlled to maintain a low temperature.[11]
-
Nitration Reaction: While maintaining the temperature of the mixed acid below 10°C, add ethylbenzene dropwise from an addition funnel over a period of 30-60 minutes with vigorous stirring.[11]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 25-40°C) for a specified duration (e.g., 1 hour) to ensure the reaction proceeds to completion.[11][12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Pour the reaction mixture slowly over crushed ice to quench the reaction. The crude product will separate as an oily layer.[11]
-
Separation and Neutralization: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with cold water, a dilute sodium bicarbonate solution to neutralize any residual acid, and finally with brine.[11]
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove any solvent used for extraction under reduced pressure to yield the crude product.[11]
-
Purification: The resulting mixture of nitroethylbenzene isomers can be separated by fractional distillation or column chromatography to isolate (2-Nitroethyl)benzene.
Role in Drug Development and Biological Activity
(2-Nitroethyl)benzene is a versatile building block in the synthesis of various pharmaceutical compounds. Its chemical structure allows for a range of transformations, making it a valuable intermediate in drug discovery and development.
Pharmaceutical Intermediate
A significant application of (2-Nitroethyl)benzene is its role as a precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) etodolac (B1671708) . The synthesis involves the Bartoli indole (B1671886) synthesis to form 7-ethylindole, a key intermediate for etodolac.[6] The reduction of the nitro group in (2-Nitroethyl)benzene to an amine yields 2-phenylethylamine, a scaffold present in many therapeutic agents.[1] Furthermore, it is an intermediate in the biosynthesis of the broad-spectrum antibiotic chloramphenicol .[1]
Caption: Synthetic pathway from (2-Nitroethyl)benzene to the NSAID Etodolac.
Biological Activities
(2-Nitroethyl)benzene has demonstrated a range of biological activities, making it a subject of interest for pharmacological research.
-
Fungistatic Properties: The compound exhibits antifungal activity, inhibiting the growth of various fungal species, including Candida albicans.[1][2] The proposed mechanism of action involves the electrostatic interaction of the nitro group with the Fe(II) center of the fungal 14α-demethylase enzyme, which is crucial for ergosterol (B1671047) biosynthesis. This inhibition disrupts the integrity of the fungal cell membrane.[1] Minimum inhibitory concentrations (MIC) have been reported to be in the range of 390 to 781 μM.[1]
-
Antinociceptive Activity: Studies have shown that 1-nitro-2-phenylethane, a synonym for (2-Nitroethyl)benzene, possesses antinociceptive (pain-relieving) properties.[13]
-
Cardiovascular Effects: The compound has been observed to elicit a vago-vagal bradycardiac and depressor reflex in normotensive rats, indicating potential effects on the cardiovascular system.[13] It has also been studied for its cardiovascular effects in spontaneously hypertensive rats.[13] The precise signaling pathways underlying its antinociceptive and cardiovascular effects are yet to be fully elucidated and represent an area for further investigation.
Caption: Overview of the biological activities of (2-Nitroethyl)benzene.
Analytical Methodologies
Accurate and reliable analytical methods are crucial for the characterization and quantification of (2-Nitroethyl)benzene in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for the analysis of similar nitroaromatic compounds.[14]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of acetonitrile (B52724) (MeCN) and water.[10] Phosphoric acid or formic acid can be added for improved peak shape. For Mass Spectrometry (MS) compatible methods, formic acid is preferred.[10]
Procedure:
-
Standard Preparation: Prepare a stock solution of (2-Nitroethyl)benzene in acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions with the mobile phase to create a series of calibration standards (e.g., 1 µg/mL to 100 µg/mL).[14]
-
Sample Preparation: Dissolve the sample containing (2-Nitroethyl)benzene in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[14]
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: Determined by acquiring a UV spectrum of the standard; typically in the range of 254-280 nm for aromatic compounds.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of (2-Nitroethyl)benzene in the sample by interpolation from the calibration curve.[14]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the analysis of (2-Nitroethyl)benzene by GC-MS.[14]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
Procedure:
-
Standard Preparation: Prepare a stock solution of (2-Nitroethyl)benzene in a volatile solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution (e.g., 0.1 µg/mL to 20 µg/mL).[14]
-
Sample Preparation: Dilute the sample in the same solvent used for the standards to a concentration within the calibration range.[14]
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[14]
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-300) for qualitative analysis and identification. For higher sensitivity and quantification, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions such as m/z 151, 105, 104, and 77.[14]
-
-
-
Analysis: Identify the (2-Nitroethyl)benzene peak based on its retention time and mass spectrum. For quantification, construct a calibration curve using the peak areas of the selected ion(s) from the standards.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides guidelines for acquiring ¹H and ¹³C NMR spectra of (2-Nitroethyl)benzene.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
For ¹H NMR, dissolve approximately 5-10 mg of (2-Nitroethyl)benzene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[11][15]
-
For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[11][12]
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
-
¹H NMR Data Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically -1 to 10 ppm.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Data Acquisition:
-
Pulse Sequence: Standard proton-decoupled pulse sequence.
-
Spectral Width: Typically 0 to 200 ppm.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectra to the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Caption: General workflow for the analysis of (2-Nitroethyl)benzene.
Safety and Handling
(2-Nitroethyl)benzene should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and causes skin and eye irritation.[7] It may also cause respiratory irritation.[7] Therefore, it is essential to use personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
(2-Nitroethyl)benzene is a compound of significant interest to the drug development community, bridging the gap between natural products and pharmaceutical synthesis. Its established role as a precursor to the NSAID etodolac and the antibiotic chloramphenicol, combined with its inherent biological activities, including fungistatic, antinociceptive, and cardiovascular effects, highlights its potential for further investigation. This guide has provided a comprehensive overview of the essential technical information required for its synthesis, characterization, and application. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers aiming to utilize (2-Nitroethyl)benzene in their drug discovery and development endeavors. Further exploration of the molecular mechanisms and signaling pathways associated with its pharmacological effects is a promising avenue for future research.
References
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- 5. The shape of low-concentration dose-response functions for benzene: implications for human health risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiverr-res.cloudinary.com [fiverr-res.cloudinary.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzene, (2-nitroethyl)- [webbook.nist.gov]
- 9. youtube.com [youtube.com]
- 10. (2-Nitroethyl)benzene | 6125-24-2 | Benchchem [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. che.hw.ac.uk [che.hw.ac.uk]
- 13. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
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